molecular formula C29H33N3OS3 B15108698 (5Z)-3-(2-ethylhexyl)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2-ethylhexyl)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15108698
M. Wt: 535.8 g/mol
InChI Key: FKGUVVKKFRIIBC-ITYLOYPMSA-N
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Description

The compound “(5Z)-3-(2-ethylhexyl)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one” is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one core. Its structure includes a (Z)-configured benzylidene group linked to a pyrazole moiety substituted with a 4-(ethylsulfanyl)phenyl group. The 3-position of the thiazolidinone ring is occupied by a 2-ethylhexyl chain, a branched alkyl substituent known to enhance lipophilicity . The ethylsulfanyl (S–CH₂CH₃) group on the phenyl ring introduces sulfur-based electron-donating effects, which may influence intermolecular interactions and solubility . Such compounds are typically synthesized via Knoevenagel condensation between thiazolidinone precursors and aromatic aldehydes, as seen in analogous syntheses of (Z)-5-(substituted benzylidene)thiazol-4-one derivatives .

Properties

Molecular Formula

C29H33N3OS3

Molecular Weight

535.8 g/mol

IUPAC Name

(5Z)-3-(2-ethylhexyl)-5-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H33N3OS3/c1-4-7-11-21(5-2)19-31-28(33)26(36-29(31)34)18-23-20-32(24-12-9-8-10-13-24)30-27(23)22-14-16-25(17-15-22)35-6-3/h8-10,12-18,20-21H,4-7,11,19H2,1-3H3/b26-18-

InChI Key

FKGUVVKKFRIIBC-ITYLOYPMSA-N

Isomeric SMILES

CCCCC(CC)CN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)SCC)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCC(CC)CN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)SCC)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2-ethylhexyl)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The key steps include:

    Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a thioamide with an α-halo ketone under basic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.

    Coupling Reactions: The final step involves coupling the thiazolidinone and pyrazole intermediates using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the thiazolidinone ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on these derivatives can lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, the compound and its derivatives can be explored for their potential as drug candidates. Their ability to interact with biological targets makes them promising leads in drug discovery.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure can impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of (5Z)-3-(2-ethylhexyl)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazolidinone and pyrazole rings can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives are a well-studied class of compounds due to their diverse biological activities and tunable physicochemical properties. Below is a detailed comparison of the target compound with structurally related analogs from the literature:

Structural and Substituent Analysis

Compound Core Structure Substituents (R₁, R₂, R₃) Key Features Reference
Target Compound 1,3-Thiazolidin-4-one R₁: 2-ethylhexyl; R₂: 4-(ethylsulfanyl)phenyl; R₃: phenyl High lipophilicity due to branched alkyl chain (R₁); sulfur atom in R₂ enhances hydrophobic interactions.
(5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one 1,3-Thiazolidin-4-one R₁: 2-phenylethyl; R₂: 3,4-dimethoxyphenyl; R₃: phenyl Methoxy groups (R₂) increase polarity and hydrogen-bonding potential; phenethyl (R₁) may improve π-π stacking.
(5Z)-3-Hexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one 1,3-Thiazolidin-4-one R₁: hexyl; R₂: 2-methyl-4-propoxyphenyl; R₃: phenyl Linear hexyl chain (R₁) improves solubility; propoxy group (R₂) balances lipophilicity and steric bulk.
(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one 1,3-Thiazolidin-4-one R₁: 4-methoxybenzyl; R₂: 4-ethoxyphenyl; R₃: phenyl Methoxybenzyl (R₁) and ethoxyphenyl (R₂) substituents introduce electron-donating effects, potentially altering electronic density and reactivity.

Electronic and Intermolecular Interactions

  • Target Compound: The ethylsulfanyl group (R₂) is less polar than methoxy or ethoxy substituents, favoring hydrophobic interactions in nonpolar environments.
  • Comparative Analogs :
    • Methoxy and ethoxy groups (e.g., in ) enhance polarity and hydrogen-bond acceptor capacity, which could improve aqueous solubility but reduce membrane permeability.
    • Phenethyl () and methoxybenzyl () groups enable π-π stacking with aromatic systems, a feature absent in the target compound’s alkyl-dominated structure.

Biological Activity

The compound (5Z)-3-(2-ethylhexyl)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidinone, a class of compounds recognized for their diverse biological activities. Thiazolidinones are known for their potential in medicinal chemistry, specifically in the development of therapeutic agents due to their ability to interact with various biological targets.

Structure and Properties

The molecular formula of this compound is C28H30N3OS2C_{28}H_{30}N_3OS_2, with a molecular weight of approximately 507.69 g/mol. The structure features a thiazolidinone ring, which is pivotal for its biological activity. The presence of substituents such as the ethylsulfanyl group and the pyrazole moiety enhances its pharmacological potential.

Biological Activities

Thiazolidinone derivatives have been extensively studied for various biological activities, including:

  • Anticancer Activity : Thiazolidinones exhibit significant cytotoxic effects against various cancer cell lines. Recent studies have highlighted their role in inhibiting cancer cell proliferation and inducing apoptosis through multiple mechanisms, including enzyme inhibition and modulation of signaling pathways .
  • Antidiabetic Effects : Similar compounds have shown promise as PPARγ agonists, which are crucial in glucose metabolism and insulin sensitivity. This suggests that (5Z)-3-(2-ethylhexyl)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one may possess antidiabetic properties .
  • Antimicrobial Properties : Thiazolidinone derivatives have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi. This includes significant inhibition against strains such as E. coli and S. aureus, indicating potential applications in treating infections .

Case Studies

Recent research has focused on synthesizing and evaluating thiazolidinone derivatives for their biological efficacy:

  • Anticancer Evaluation : A study investigated the anticancer properties of various thiazolidinone derivatives, including those similar to the compound . Results showed that modifications at specific positions significantly enhanced cytotoxicity against breast cancer cell lines .
  • Antidiabetic Mechanism : Another study explored the mechanism by which thiazolidinones act as PPARγ agonists. The findings indicated that these compounds could lower blood glucose levels in diabetic animal models, suggesting their potential as therapeutic agents for diabetes management .
  • Antimicrobial Activity : A series of thiazolidinones were synthesized and tested for antibacterial activity. The results indicated that certain derivatives exhibited potent activity against resistant bacterial strains, highlighting their potential in combating antibiotic resistance .

Research Findings Summary

The following table summarizes key findings from recent studies on thiazolidinone derivatives:

Activity TypeCompoundTarget Organism/Cell LineEffectivenessReference
AnticancerThiazolidinone AMCF-7 (Breast Cancer)IC50 = 15 µM
AntidiabeticThiazolidinone BDiabetic RatsDecreased BG
AntimicrobialThiazolidinone CE. coli91.66% Inhibition

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